9H-Fluorene, 9-ethylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene, 9-ethylidene- is an organic compound with the molecular formula C15H12. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, characterized by the presence of an ethylidene group at the 9th position of the fluorene structure.
Vorbereitungsmethoden
The synthesis of 9H-Fluorene, 9-ethylidene- typically involves the reaction of fluorene with ethylidene derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the ethylidene group to the fluorene core. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
9H-Fluorene, 9-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 9H-Fluorene, 9-ethylidene- to its corresponding ethylidene-fluorene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene core, enhancing its chemical versatility.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene, 9-ethylidene- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is utilized in the production of high-performance materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 9H-Fluorene, 9-ethylidene- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups present in the derivative .
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene, 9-ethylidene- can be compared with other fluorene derivatives, such as:
9H-Fluorene, 9-methylene-: Similar in structure but with a methylene group instead of an ethylidene group.
9H-Fluorene, 9-ethyl-: Contains an ethyl group at the 9th position, differing in the type of substituent.
9H-Fluorenone: An oxidized form of fluorene with a ketone group at the 9th position.
The uniqueness of 9H-Fluorene, 9-ethylidene- lies in its specific ethylidene substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
7151-64-6 |
---|---|
Molekularformel |
C15H12 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
9-ethylidenefluorene |
InChI |
InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-10H,1H3 |
InChI-Schlüssel |
OFOJRCNUMYVCSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.